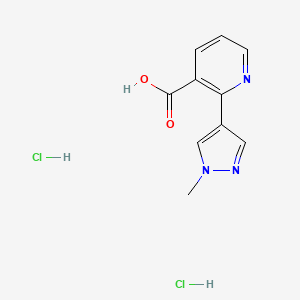

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Coupling with Pyridine Derivative: The pyrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and coupling steps, as well as efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

化学反应分析

Functional Group Reactivity

The compound exhibits distinct reactivity patterns due to its three functional groups:

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Pyridine ring | Electrophilic substitution at C-4 and C-5 positions; coordination with metals | Nitration, sulfonation, ligand complexes |

| Pyrazole ring (1-methyl) | Resistance to alkylation; participation in cycloaddition reactions | 1,3-Dipolar cycloadditions, halogenation |

| Carboxylic acid (-COOH) | Acid-base reactions; nucleophilic acyl substitution | Esterification, amide coupling, salt formation |

Key Insight : The electron-deficient pyridine ring facilitates electrophilic substitutions, while the pyrazole ring’s N-methyl group sterically hinders direct alkylation .

Cross-Coupling Reactions

The pyridine and pyrazole moieties participate in transition-metal-catalyzed cross-coupling reactions:

Mechanistic Note : The electron-withdrawing carboxylic acid group deactivates the pyridine ring, directing coupling to the pyrazole’s C-4 position .

Acid Derivative Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Table 1: Derivatives from Carboxylic Acid

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ + ROH | Methyl/ethyl esters | Prodrug synthesis |

| Amide Coupling | HATU, DIPEA, DMF | Peptidomimetics (e.g., EVT-2585499) | Medicinal chemistry |

| Salt Formation | NaOH or NH₃ | Sodium or ammonium salts | Solubility enhancement |

Example Synthesis :

HATU-mediated coupling with 4-phenyltetrahydro-2H-pyran-4-carboxamide yields N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a potential kinase inhibitor.

Redox Reactions

The compound participates in oxidation and reduction processes:

Critical Observation : Reduction of the pyridine ring is regioselective, favoring saturation at the C-2 and C-6 positions due to steric effects from the pyrazole group.

Stability Under Acidic/Basic Conditions

| Condition | Effect | Degradation Products |

|---|---|---|

| HCl (1M, 25°C) | Protonation of pyridine; salt dissociation | Free base + Cl⁻ |

| NaOH (1M, 80°C) | Hydrolysis of ester/amide groups | Carboxylic acid + corresponding alcohol/amine |

Note : The dihydrochloride form dissociates in aqueous solutions above pH 5, releasing the free base .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound were evaluated for their efficacy against colorectal (HCT116) and breast (MCF7) cancer cell lines, showing promising IC50 values that suggest potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The selectivity of these compounds towards COX-2 over COX-1 is particularly noteworthy, as it may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Another area of application is in the development of antioxidant agents. The presence of the pyrazole ring enhances the ability of these compounds to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methodologies, including metal-catalyst-free reactions that promote sustainability in chemical processes . The exploration of structural modifications has led to the development of several derivatives with enhanced biological activities.

Case Study 1: Anticancer Screening

A study by Li et al. reported on a series of pyrazole derivatives, including those based on this compound, which were screened against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong anticancer properties .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory mechanism was elucidated through molecular docking studies that revealed how these compounds bind to the active site of COX enzymes. This study demonstrated that specific modifications to the pyrazole structure could enhance selectivity for COX-2, making these derivatives valuable candidates for further drug development .

Data Tables

作用机制

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular pathways and biological responses.

相似化合物的比较

Similar Compounds

- 2-(1H-pyrazol-4-yl)pyridine-3-carboxylic acid

- 2-(1-methyl-1H-pyrazol-4-yl)pyridine

- 2-(1H-pyrazol-4-yl)pyridine

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both a methyl group on the pyrazole ring and a carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for drug discovery and development. Its versatility in chemical reactions also makes it a useful intermediate in organic synthesis.

生物活性

2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic organic compound notable for its dual-ring structure, which includes both pyrazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of metabolic pathways and its implications in cancer treatment.

- Molecular Formula : C₁₀H₁₁Cl₂N₃O₂

- Molecular Weight : 276.12 g/mol

- IUPAC Name : 2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid; dihydrochloride

- Appearance : Powder

The primary biological activity of this compound is attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD+ salvage pathway. This pathway plays a significant role in cellular metabolism and energy production. By enhancing NAMPT activity, the compound increases NAD+ levels, which can influence various cellular processes including:

- Cell Cycle Regulation : The compound has been observed to induce G1 phase cell cycle arrest.

- Inhibition of Key Proteins : It inhibits phosphorylation of critical proteins such as AKT and S6, which are involved in cell growth and survival pathways .

Table 1: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| NAMPT Interaction | Enhances NAMPT activity, increasing NAD+ levels |

| Cell Cycle Arrest | Induces G1 phase arrest in cancer cell lines |

| Protein Inhibition | Inhibits phosphorylation of AKT and S6 |

| Cytotoxicity | Exhibits significant cytotoxic effects on various cancer cell lines |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

-

Anticancer Activity :

- In vitro studies demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited a GI50 value of approximately 12.50 µM against these cell lines, indicating its effectiveness in inhibiting cell growth .

-

Metabolic Regulation :

- Research indicates that the compound's ability to modulate NAD+ levels through NAMPT interaction may have broader implications for metabolic disorders, suggesting potential applications beyond oncology.

-

Comparative Studies :

- Comparative analysis with structurally similar compounds revealed that the dual-ring structure of this compound enhances its biological activity compared to others lacking such features. For instance, derivatives with single-ring structures showed diminished efficacy in similar assays.

属性

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.2ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;;/h2-6H,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUZZVYKQCKFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。